molecular formula C7H8N2O2 B3356693 4-Methyl-2,6-dioxopiperidine-3-carbonitrile CAS No. 68085-43-8

4-Methyl-2,6-dioxopiperidine-3-carbonitrile

Cat. No.: B3356693
CAS No.: 68085-43-8
M. Wt: 152.15 g/mol
InChI Key: SZROJVDAYFMNNH-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxopiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H8N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2,6-dioxopiperidine-3-carbonitrile can be synthesized through a one-pot cascade synthesis. This method involves the Knoevenagel condensation of cyanoacetic acid and aldehydes, followed by the addition of cyanoacetic acid, Achmatowicz reaction, and decarboxylation. The reaction is typically carried out in toluene at reflux, and the product is purified by recrystallization .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxopiperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

4-Methyl-2,6-dioxopiperidine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is a precursor in the synthesis of drugs with potential anticancer and antibacterial properties.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,6-dioxopiperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methyl-2,6-dioxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h4-5H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZROJVDAYFMNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC(=O)C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497880
Record name 4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68085-43-8
Record name 4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Reactant of Route 2
4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Reactant of Route 3
4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Reactant of Route 4
4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Reactant of Route 5
4-Methyl-2,6-dioxopiperidine-3-carbonitrile
Reactant of Route 6
4-Methyl-2,6-dioxopiperidine-3-carbonitrile

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